1-[2-[2-[2-[2-(2-Butoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]octane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-[2-[2-(2-Butoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]octane typically involves the stepwise addition of ethylene oxide to butoxyethanol. The reaction is carried out under controlled conditions, often using a catalyst such as potassium hydroxide to facilitate the reaction. The general reaction scheme can be represented as follows:
Initial Reaction: Butoxyethanol reacts with ethylene oxide to form 2-(2-butoxyethoxy)ethanol.
Subsequent Additions: The product from the initial reaction undergoes further reactions with ethylene oxide to form higher polyether derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound is typically carried out in large reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity. The use of continuous reactors allows for the efficient production of large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
1-[2-[2-[2-[2-(2-Butoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler alcohols.
Substitution: The ether groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Various substituted ethers.
Scientific Research Applications
1-[2-[2-[2-[2-(2-Butoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]octane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biological samples and as a component in certain biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[2-[2-[2-[2-(2-Butoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]octane is primarily based on its ability to interact with other molecules through hydrogen bonding and van der Waals forces. The multiple ether groups in its structure allow it to form stable complexes with various compounds, making it useful in applications such as drug delivery and chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
2-[2-(2-Butoxyethoxy)ethoxy]ethanol: A simpler polyether glycol with fewer ether groups.
Triethylene glycol monobutyl ether: Another polyether glycol with a similar structure but different chain length.
Polyethylene glycol (PEG): A widely used polyether with varying chain lengths.
Uniqueness
1-[2-[2-[2-[2-(2-Butoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]octane is unique due to its extended polyether chain, which provides it with distinct solubility and complexation properties. This makes it particularly useful in applications requiring high solubility and stability.
Properties
CAS No. |
109075-72-1 |
---|---|
Molecular Formula |
C22H46O6 |
Molecular Weight |
406.604 |
IUPAC Name |
1-[2-[2-[2-[2-(2-butoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]octane |
InChI |
InChI=1S/C22H46O6/c1-3-5-7-8-9-10-12-24-14-16-26-18-20-28-22-21-27-19-17-25-15-13-23-11-6-4-2/h3-22H2,1-2H3 |
InChI Key |
DWUFLCRYKMCYCB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOCCOCCOCCOCCOCCOCCCC |
Origin of Product |
United States |
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